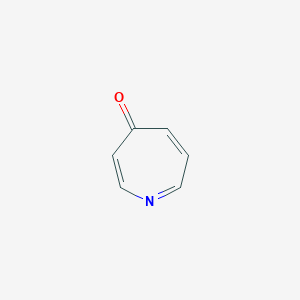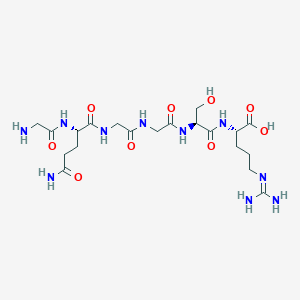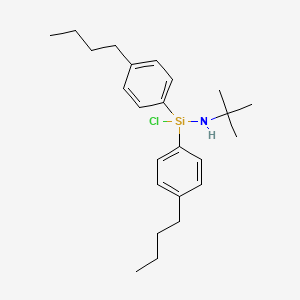
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine is a synthetic organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions. This compound, in particular, may have applications in materials science, organic synthesis, and possibly in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine typically involves the reaction of tert-butylamine with a chlorosilane derivative. The reaction conditions may include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Controlled temperatures, often under reflux conditions.
Catalysts: Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include:
Purification: Techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry to ensure the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon center can be oxidized or reduced under specific conditions.
Hydrolysis: Reaction with water to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation may produce silanols or siloxanes.
Aplicaciones Científicas De Investigación
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have several scientific research applications, including:
Materials Science: Development of new polymers or composites with enhanced properties.
Organic Synthesis: Use as a reagent or intermediate in the synthesis of complex organic molecules.
Biological Studies:
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine would depend on its specific application
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-1,1-bis(4-methylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-ethylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-phenyl)-1-chlorosilanamine
Uniqueness
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have unique properties due to the presence of butyl groups, which can influence its reactivity, solubility, and interactions with other molecules
Conclusion
This compound is a versatile organosilicon compound with potential applications in various fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Propiedades
Número CAS |
344399-91-3 |
|---|---|
Fórmula molecular |
C24H36ClNSi |
Peso molecular |
402.1 g/mol |
Nombre IUPAC |
N-[bis(4-butylphenyl)-chlorosilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C24H36ClNSi/c1-6-8-10-20-12-16-22(17-13-20)27(25,26-24(3,4)5)23-18-14-21(15-19-23)11-9-7-2/h12-19,26H,6-11H2,1-5H3 |
Clave InChI |
ZNFZBXQAGGTUGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(NC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


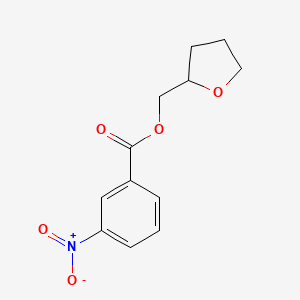
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)

![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
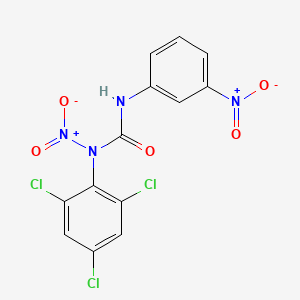
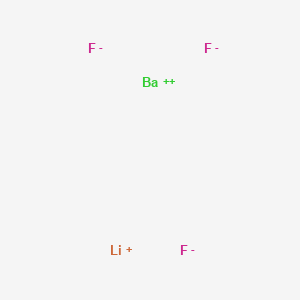
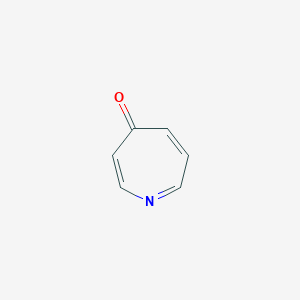
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
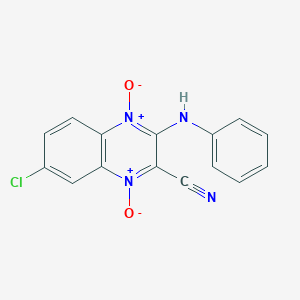
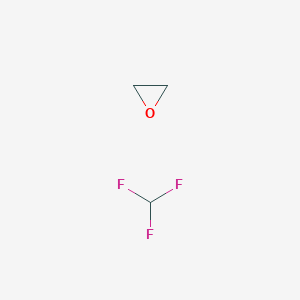
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
